molecular formula C8H3Cl2F5O B1409805 3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride CAS No. 1806322-21-3

3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride

Cat. No.: B1409805
CAS No.: 1806322-21-3
M. Wt: 281 g/mol
InChI Key: GVWNCBNZSAAYMQ-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride is a halogenated aromatic compound characterized by a benzotrifluoride core (C₆H₃(CF₃)) substituted with chlorine atoms at positions 3 and 6 and a difluoromethoxy group (-OCF₂H) at position 2. Its molecular formula is C₈H₃Cl₂F₅O, with a molecular weight of 285.01 g/mol. The compound’s structural complexity arises from the electron-withdrawing trifluoromethyl group and the steric effects of chlorine and difluoromethoxy substituents, which influence its reactivity and solubility .

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-3-1-2-4(10)6(16-7(11)12)5(3)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWNCBNZSAAYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(F)(F)F)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Features

Parameter Typical Value/Range
Catalyst Aluminum fluoride (β- or γ-type)
Temperature 200–450 °C
Pressure Atmospheric to moderate
HF to chlorine atom ratio ~1 to 2 moles
Chlorine gas addition 0.5–10 mol% relative to benzotrichloride
Reaction time 7–170 hours depending on scale and conditions
Yield ~96–97% mole basis

The presence of elemental chlorine prevents catalyst deactivation and maintains high yields over prolonged reaction times.

Chlorination and Difluoromethoxylation

Chlorination

Selective chlorination of benzotrifluoride derivatives is typically performed using chlorine gas under controlled temperature conditions (30–200 °C). The chlorination targets specific positions on the aromatic ring, such as the 3 and 6 positions, to form dichlorinated intermediates. Reaction monitoring ensures minimal over-chlorination or side reactions.

Difluoromethoxylation

The introduction of the difluoromethoxy group (-OCF2H) at the 2-position is achieved by fluorination of methoxy-substituted precursors or by nucleophilic substitution using difluoromethoxy reagents under catalytic conditions. Although specific detailed procedures for this group’s installation on 3,6-dichlorobenzotrifluoride are scarce in open literature, general methods involve:

  • Reaction of chlorinated benzotrifluoride derivatives with difluoromethoxy sources (e.g., difluoromethyl ethers or difluorocarbene precursors).
  • Use of catalysts or bases to facilitate substitution.
  • Strict control of temperature and solvent to avoid decomposition.

Example Preparation Sequence (Hypothetical Based on Related Compounds)

Step No. Starting Material Reagents and Conditions Product Yield (%) Notes
1 Benzotrichloride HF gas, AlF3 catalyst, 200–450 °C, Cl2 co-feed Benzotrifluoride derivative ~97 Gaseous phase fluorination
2 Benzotrifluoride Chlorine gas, 30–200 °C 3,6-Dichlorobenzotrifluoride High Selective aromatic chlorination
3 3,6-Dichlorobenzotrifluoride Difluoromethoxy source, base/catalyst, controlled temp 3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride Moderate to high Difluoromethoxylation step (literature sparse)

Industrial and Research Considerations

  • Catalyst Stability: Aluminum fluoride catalysts maintain activity when chlorine is continuously introduced, preventing catalyst poisoning and ensuring consistent yields over extended runs.
  • Safety: Handling HF and chlorine gases requires rigorous safety protocols due to their corrosive and toxic nature.
  • Purification: Final products are purified via distillation or crystallization to achieve high purity essential for pharmaceutical or agrochemical applications.
  • Reaction Monitoring: Gas chromatography and sampling during reactions ensure endpoint determination and minimal residual starting materials.

Summary of Research Findings

  • The gaseous phase fluorination of benzotrichloride derivatives with HF in the presence of aluminum fluoride catalyst is the most efficient and industrially relevant method for producing benzotrifluoride derivatives with high yield and purity.
  • Chlorination of benzotrifluoride derivatives is conducted under mild temperatures with chlorine gas to introduce dichloro substituents selectively.
  • Difluoromethoxylation, while less documented specifically for this compound, involves nucleophilic substitution or fluorination techniques under catalytic conditions to install the difluoromethoxy group.
  • Continuous introduction of chlorine during fluorination reactions stabilizes catalyst activity and improves yield consistency.

This detailed analysis integrates data from patent literature and industrial chemical synthesis research, providing a comprehensive understanding of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

    Reduction Reactions: Reduction of the compound can lead to the formation of simpler derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotrifluorides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzotrifluoride Derivatives

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Applications
3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride C₈H₃Cl₂F₅O Cl (3,6); OCF₂H (2); CF₃ (1) Trifluoromethyl, Difluoromethoxy Agrochemicals, Pharmaceuticals (inferred)
2,6-Dichloro-3-trifluoromethyl-benzoic acid (BP7153) C₈H₃Cl₂F₃O₂ Cl (2,6); CF₃ (3); COOH (1) Carboxylic acid, Trifluoromethyl Pharmaceutical intermediates
2,6-Dichloro-4-(trifluoromethoxy)benzenamine (BP7154) C₇H₄Cl₂F₃NO Cl (2,6); OCF₃ (4); NH₂ (1) Trifluoromethoxy, Amine Agrochemical synthesis
Benzotrifluoride (CAS 98-08-8) C₇H₅F₃ CF₃ (1) Trifluoromethyl Solvent, Insecticide

Key Observations:

  • Electron-Withdrawing Effects: The trifluoromethyl group in all compounds enhances stability and resistance to metabolic degradation compared to non-fluorinated analogs. However, the presence of additional substituents (e.g., carboxylic acid in BP7153) introduces polarity, improving aqueous solubility .
  • Reactivity: this compound’s difluoromethoxy group (-OCF₂H) is less hydrolytically stable than the trifluoromethoxy (-OCF₃) group in BP7154, making it more prone to nucleophilic substitution under basic conditions .

Table 2: Hazard Comparison of Benzotrifluoride Derivatives

Compound Name Flammability Skin Irritation Inhalation Risk Environmental Persistence
This compound High (inferred) Moderate (inferred) Potential pulmonary edema (similar to benzotrifluoride) High (due to C-F bonds)
Benzotrifluoride (CAS 98-08-8) High Severe Coughing, pulmonary edema High
2,6-Dichloro-3-trifluoromethyl-benzoic acid (BP7153) Low Mild Low (carboxylic acid reduces volatility) Moderate

Notes:

  • The target compound’s trifluoromethyl and chlorine substituents likely increase its environmental persistence compared to non-halogenated analogs .
  • Workplace safety protocols for benzotrifluoride (e.g., local exhaust ventilation, protective clothing) should extend to handling this compound due to shared flammability and dermal absorption risks .

Biological Activity

3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride is a fluorinated aromatic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzene ring. Its unique structure imparts distinctive chemical properties that influence its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may bind to enzymes, altering their activity and leading to downstream effects in metabolic pathways.
  • Receptor Modulation : It can potentially interact with various receptors, influencing cellular signaling processes.
  • Antiproliferative Effects : Research indicates that fluorinated compounds often exhibit antiproliferative properties against cancer cell lines .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.2Inhibitory effect observed
A549 (Lung)12.8Significant growth inhibition
HCT-116 (Colon)10.5Cytotoxic effects noted

These results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties as well. Preliminary tests have indicated efficacy against certain bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate potential applications in the development of antimicrobial agents .

Case Studies and Research Findings

  • Fluorinated Compounds in Drug Discovery : A study highlighted the role of fluorinated compounds like this compound in enhancing the pharmacokinetic properties of drugs. Fluorination often leads to increased metabolic stability and bioavailability, essential for therapeutic efficacy .
  • Structure-Activity Relationships : Research has established structure-activity relationships (SAR) for similar compounds, indicating that modifications in the fluorine substituents can significantly affect biological activity. This underscores the importance of careful design in drug development .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions under inert atmospheres. For example, tetrachlorophosphazene derivatives react with fluorinated diamines in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base at room temperature for 3 days, monitored by thin-layer chromatography (TLC). Post-reaction, triethylammonium chloride is removed via filtration, and pure products are isolated using column chromatography with silica gel . To maximize purity, ensure stoichiometric equivalence of reactants, rigorous exclusion of moisture, and use high-purity solvents (e.g., anhydrous THF).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

  • Methodological Answer : A combination of techniques is recommended:

  • X-ray crystallography for unambiguous confirmation of molecular geometry and substituent positioning .
  • ¹⁹F NMR spectroscopy to resolve fluorine environments, particularly distinguishing between CF₃ and difluoromethoxy (-OCF₂H) groups.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₈H₃Cl₂F₅O).
  • Infrared (IR) spectroscopy to identify functional groups like C-F stretches (1000–1300 cm⁻¹) and Cl-C aromatic vibrations.

Q. How does the difluoromethoxy group influence solubility and solvent compatibility?

  • Methodological Answer : The difluoromethoxy group (-OCF₂H) enhances lipophilicity and slightly increases polarity compared to non-fluorinated analogs. Solubility screening should prioritize aprotic solvents (e.g., THF, DCM) due to the compound’s aromatic trifluoromethyl groups. Empirical solvent polarity parameters (ETN) suggest compatibility with fluorobenzene (ETN 0.194) or pentafluorobenzene (ETN 0.238) for reactions requiring moderate polarity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distributions to identify reactive sites. For this compound, the electron-withdrawing Cl and CF₃ groups deactivate the benzene ring, directing EAS to the para position relative to the difluoromethoxy group. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM) to refine predictions .

Q. What experimental strategies resolve discrepancies in reported catalytic efficiencies for cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from catalyst loading, solvent choice, or trace moisture. Systematic studies should:

  • Compare palladium (e.g., Pd(PPh₃)₄) vs. copper catalysts (e.g., CuI) in Suzuki-Miyaura couplings.
  • Use kinetic profiling (e.g., in situ FTIR or GC-MS) to monitor intermediate formation.
  • Control for oxygen/moisture via Schlenk-line techniques .

Q. How does the compound’s stability under acidic or basic conditions impact its utility in multi-step synthesis?

  • Methodological Answer : The trifluoromethyl and chloro substituents confer resistance to hydrolysis, but the difluoromethoxy group may degrade under strong bases (e.g., NaOH > 1M). Stability assays should include:

  • pH-dependent degradation studies (HPLC monitoring at 254 nm).
  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C typical for benzotrifluorides) .

Q. What are the environmental implications of using this compound as a solvent substitute in green chemistry?

  • Methodological Answer : While benzotrifluoride derivatives are less toxic than chlorinated solvents (e.g., 1,2-dichloroethane), their environmental persistence requires evaluation via:

  • Biodegradation assays (e.g., OECD 301F) to measure microbial breakdown.
  • Lifecycle analysis (LCA) comparing energy inputs and waste generation to alternatives like 2-MeTHF .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to prevent inhalation of vapors (irritates lungs; potential pulmonary edema ).
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Storage : Inflammable liquid; store in flame-proof cabinets away from oxidizers.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s catalytic hydrogenation efficiency?

  • Methodological Answer : Discrepancies may stem from substrate purity or hydrogen pressure variations. Replicate experiments under standardized conditions:

  • Use 10% Pd/C at 50 psi H₂ in ethanol.
  • Characterize intermediates via LC-MS to identify byproducts (e.g., dehalogenation).
  • Cross-validate with deuterium labeling to track reaction pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride
Reactant of Route 2
3,6-Dichloro-2-(difluoromethoxy)benzotrifluoride

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